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molecular formula C14H9FN2O2 B8740012 3-(3-Fluorophenyl)-1H-5-indazolecarboxylic Acid

3-(3-Fluorophenyl)-1H-5-indazolecarboxylic Acid

Cat. No. B8740012
M. Wt: 256.23 g/mol
InChI Key: JWCACUJUVWBMPW-UHFFFAOYSA-N
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Patent
US07776890B2

Procedure details

To 10.0 g of 3-(3-fluorophenyl)-1H-5-indazolecarbonitrile were sequentially added 50 ml of glacial acetic acid, 15 ml of water and 12 ml of concentrated sulfuric acid, and the mixture was stirred at 110° C. for 6.5 hours. After standing to cool, the reaction mixture was added with 150 ml of ice-water, and the resulting crystals were collected by filtration. The resulting crystals were dried in vacuo, to give 10.7 g of the title compound as beige orange-pink crystals.
Name
3-(3-fluorophenyl)-1H-5-indazolecarbonitrile
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
150 mL
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:8]2[C:16]3[C:11](=[CH:12][CH:13]=C(C#N)[CH:15]=3)[NH:10][N:9]=2)[CH:5]=[CH:6][CH:7]=1.[C:19]([OH:22])(=[O:21])[CH3:20].S(=O)(=O)(O)O>O>[F:1][C:2]1[CH:3]=[C:4]([C:8]2[C:16]3[C:11](=[CH:12][CH:13]=[C:20]([C:19]([OH:22])=[O:21])[CH:15]=3)[NH:10][N:9]=2)[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
3-(3-fluorophenyl)-1H-5-indazolecarbonitrile
Quantity
10 g
Type
reactant
Smiles
FC=1C=C(C=CC1)C1=NNC2=CC=C(C=C12)C#N
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
12 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
ice water
Quantity
150 mL
Type
reactant
Smiles
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 110° C. for 6.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
the resulting crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
The resulting crystals were dried in vacuo

Outcomes

Product
Details
Reaction Time
6.5 h
Name
Type
product
Smiles
FC=1C=C(C=CC1)C1=NNC2=CC=C(C=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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